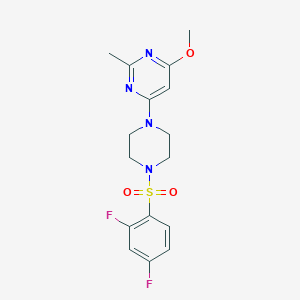

4-Ethenyloxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

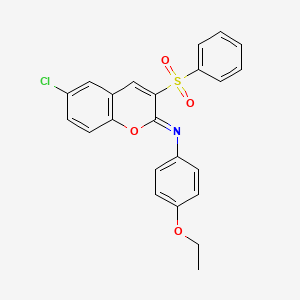

The molecular and crystal structure of a compound closely related to 4-Ethenyloxane-4-carboxylic acid, specifically 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, has been determined using X-ray diffraction methods. This compound exhibits an orthorhombic crystal system and is characterized by unit cell parameters that contribute to its unique structure. The molecule's appearance is influenced by numerous intra- and intermolecular interactions, which give it a four-ring structure appearance. These interactions are primarily C-H···O hydrogen bonds, which play a significant role in stabilizing the structure .

Synthesis Analysis

The synthesis of compounds with complex structures often involves multi-component reactions. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, a compound with a different core but relevant to the synthesis analysis, was achieved through a three-component condensation process. This process involved benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of trichloroacetic acid. The structure of the synthesized product was confirmed by X-ray analysis . This method demonstrates the potential pathways that could be explored for the synthesis of 4-Ethenyloxane-4-carboxylic acid.

Chemical Reactions Analysis

The study of chemical reactions often involves examining how different molecules interact with each other. In the case of Benzene-1,3-dicarboxylic acid–1,2-bis(4-pyridyl)ethene, the molecules are linked by classical O—H···N hydrogen bonds, forming an extended one-dimensional zigzag chain. Furthermore, these chains are connected to neighboring ones through π–π interactions between the pyridine and aromatic rings. Such interactions are crucial in understanding the reactivity and the formation of supramolecular frameworks in related compounds like 4-Ethenyloxane-4-carboxylic acid .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-Ethenyloxane-4-carboxylic acid, the analysis of similar compounds provides insights into what can be expected. The presence of hydrogen bonds and π–π interactions, as seen in the related compounds, suggests that 4-Ethenyloxane-4-carboxylic acid may also exhibit significant solubility in polar solvents and could form stable crystal structures under certain conditions. The orthorhombic crystal system and specific unit cell parameters of related molecules indicate that 4-Ethenyloxane-4-carboxylic acid might also crystallize in a similar manner, with its own unique parameters .

Applications De Recherche Scientifique

Sensing Applications

4-Ethenyloxane-4-carboxylic acid and its derivatives have been explored in the context of sensing applications. For example, certain coordination polymers based on carboxyphenoxyphthalate (a compound related to 4-Ethenyloxane-4-carboxylic acid) demonstrated the ability to sense nitrobenzene in ppm concentrations, highlighting their potential in fluorescence-based probing and detection technologies (Wang et al., 2015).

Thermodynamic Properties

The thermodynamic behavior of materials related to 4-Ethenyloxane-4-carboxylic acid has been a subject of interest. For instance, the significant shifts in pKa values of benzoic acid-modified surfaces were explored, revealing the influence of surface characteristics and the surrounding solvent environment on these shifts. This investigation provides valuable insights into the thermodynamic properties of carboxylic acid groups when attached to different surfaces (Abiman et al., 2007).

Antioxidant Activities

The structure-antioxidant activity relationship of various phenolic acids, including those with carboxylic acid groups, has been studied. These studies elucidate how specific functional groups, such as methoxy and phenolic hydroxyl groups, influence antioxidant activities, providing a basis for potential applications of 4-Ethenyloxane-4-carboxylic acid derivatives in areas where oxidative stress mitigation is crucial (Chen et al., 2020).

Biocatalysis and Reduction Processes

Carboxylic acid reductases (CARs) that can selectively reduce carboxylic acids to aldehydes under mild conditions have been studied, demonstrating their potential in biocatalysis. The broad range of substrates, including bifunctional carboxylic acids, that CARs can act upon suggests possible applications for 4-Ethenyloxane-4-carboxylic acid in creating more efficient biocatalytic processes (Khusnutdinova et al., 2017).

Solvation and Self-Association

The interplay between self-association and solvation in polar liquids, involving carboxylic acids, offers insights into solvent-solute interactions. Understanding these interactions is crucial for applications in which 4-Ethenyloxane-4-carboxylic acid might be used as a solvent or as part of solvation processes (Amenta et al., 2013).

Mécanisme D'action

Safety and Hazards

The safety information available indicates that 4-Ethenyloxane-4-carboxylic acid has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-ethenyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXNDZURGFZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyloxane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)